![molecular formula C10H10BrN3O B1341573 3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one CAS No. 937698-50-5](/img/structure/B1341573.png)
3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one
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Description
Scientific Research Applications
DNA Photo-Disruption and Molecular Docking Studies
- Application : 3-Amino-2-methyl-quinazolin-4(3H)-ones, a closely related compound, has been synthesized and studied for its DNA photo-disruptive properties. This research holds potential for the development of photo-chemo or photodynamic therapeutics in cancer treatment (Mikra et al., 2022).
Synthesis of H1-Antihistaminic Agents
- Application : Synthesis of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, including compounds derived from 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one, has been explored as a new class of H1-antihistaminic agents. This is significant in the development of new medications for allergic reactions (Alagarsamy et al., 2012).
Anticonvulsant and Antidepressant Agents
- Application : Research into 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones, synthesized from similar quinazolinone derivatives, indicates potential as anticonvulsant and antidepressant agents. This contributes to the ongoing search for effective treatments for neurological disorders (Amir et al., 2013).
Analgesic and Anti-inflammatory Activities
- Application : A series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, synthesized using a similar process, were evaluated for their analgesic and anti-inflammatory activities. Such research is vital for the development of new pain relief and anti-inflammatory drugs (Sheorey et al., 2013).
Antibacterial Activity
- Application : The synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones and their subsequent evaluation for antibacterial activity against various pathogenic microorganisms highlights the potential for developing new antibacterial drugs (Akl et al., 2017).
properties
IUPAC Name |
3-amino-2-(2-bromoethyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-6-5-9-13-8-4-2-1-3-7(8)10(15)14(9)12/h1-4H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBCHKNJYWZWQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCBr)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(2-bromoethyl)quinazolin-4(3H)-one |
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